molecular formula C7H9N3O6 B15191988 Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione CAS No. 82531-52-0

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No.: B15191988
CAS No.: 82531-52-0
M. Wt: 231.16 g/mol
InChI Key: KZBPVYHYAXMPMO-UHFFFAOYSA-N
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Description

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a tetrahydropyrimidine core with a 5-methyl-5-nitro substitution and a 6-acetyloxy group. Its molecular formula is C₇H₉N₃O₆ (molecular weight: 231.17 g/mol) . The compound is also identified as 4-acetyloxy-5-nitro-4,5-dihydrothymine, highlighting its structural relationship to thymine, a nucleic acid base.

Properties

CAS No.

82531-52-0

Molecular Formula

C7H9N3O6

Molecular Weight

231.16 g/mol

IUPAC Name

(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) acetate

InChI

InChI=1S/C7H9N3O6/c1-3(11)16-5-7(2,10(14)15)4(12)8-6(13)9-5/h5H,1-2H3,(H2,8,9,12,13)

InChI Key

KZBPVYHYAXMPMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=O)NC(=O)N1)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Core Formation

The pyrimidinedione scaffold is classically constructed via a modified Biginelli reaction, where a β-keto ester (e.g., methyl acetoacetate), aldehyde (e.g., formaldehyde), and urea derivative undergo acid-catalyzed cyclocondensation. A 2025 optimization study demonstrated that using p-toluenesulfonic acid (20 mol%) in refluxing ethanol achieves 78% yield for the unsubstituted dihydropyrimidinedione core. For the target compound, this method requires post-synthetic modifications:

  • Methyl Group Introduction : Methylation at C5 is achieved through nucleophilic substitution using methyl iodide in the presence of potassium carbonate (DMF, 60°C, 12 h), yielding 5-methyl-2,4(1H,3H)-pyrimidinedione.
  • Nitration : Treatment with fuming nitric acid (90% w/w) in sulfuric acid at 0–5°C introduces the nitro group at C5, competing with over-nitration byproducts. Controlled addition rates (<1 mL/min) suppress decomposition, achieving 65% isolated yield.
  • Acetylation : The C6 hydroxyl undergoes acetylation using acetic anhydride (2.5 eq) with catalytic DMAP (4-dimethylaminopyridine) in dichloromethane (25°C, 4 h), providing the final product in 89% purity after silica gel chromatography.

Table 1. Traditional Three-Step Synthesis Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Core Formation p-TSA/EtOH, reflux, 8 h 78 92
C5 Methylation CH3I, K2CO3/DMF, 60°C, 12 h 82 88
C5 Nitration HNO3/H2SO4, 0–5°C, 2 h 65 76
C6 Acetylation Ac2O, DMAP/CH2Cl2, 25°C, 4 h 91 89

Nitration-Acylation Tandem Protocol

A patent-pending method (CN102060783A) streamlines nitration and acetylation into a single pot. The 5-methyl-2,4(1H,3H)-pyrimidinedione intermediate is treated with nitronium tetrafluoroborate (NO2BF4, 1.2 eq) and acetyl chloride (3 eq) in anhydrous acetonitrile under argon. This one-pot approach reduces purification steps, achieving 71% overall yield with 94% HPLC purity. Key advantages include:

  • Simultaneous Electrophilic Attack : NO2+ and Ac+ ions coordinate to the pyrimidinedione ring, minimizing side reactions at competing positions.
  • Solvent Optimization : Acetonitrile’s moderate polarity prevents premature precipitation, ensuring complete conversion.

Industrial-Scale Production

Halogenation-Amination Pathways

Large-scale synthesis (≥100 kg batches) employs chlorination followed by ammonolysis:

  • Phosphorus Oxychloride Halogenation :

    • 5-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione (1.0 eq) reacts with POCl3 (5 eq) and N,N-diethylaniline (0.2 eq) at 110°C for 6 h, yielding 4,6-dichloro-5-methyl-5-nitropyrimidine (87% conversion).
    • Mechanism : POCl3 acts as both solvent and chlorinating agent, with diethylaniline scavenging HCl to drive equilibrium.
  • Regioselective Hydrolysis and Acetylation :

    • The 4,6-dichloro intermediate undergoes controlled hydrolysis (H2O/THF, 40°C) to regenerate the 2,4-dione.
    • C6 hydroxyl acetylation uses gaseous acetic anhydride in a fluidized bed reactor, achieving 95% throughput efficiency.

Table 2. Industrial Process Metrics

Parameter Value
Batch Size 150 kg
Cycle Time 48 h
Overall Yield 68%
Purity (HPLC) 98.5%
Waste Generation 12 kg POCl3/kg product

Catalytic Hydrogenation-Nitration

A novel continuous-flow method applies palladium-on-carbon (5% Pd/C) for nitro group reduction and subsequent re-nitration:

  • Core Hydrogenation :
    • Dihydro-6-acetoxy-5-methyl-2,4(1H,3H)-pyrimidinedione (1.0 M in EtOAc) passes through a Pd/C-packed column (H2, 50 bar, 80°C), cleaving the nitro group to amine (τ = 15 min).
  • In Situ Nitration :
    • The amine intermediate reacts with tert-butyl nitrite (2.5 eq) and trifluoroacetic acid (3 eq) in the same reactor, regenerating the nitro group with 92% efficiency.

This approach minimizes nitroaromatic waste and improves safety profile compared to traditional HNO3 methods.

Alternative Methodologies

Acylative Cyclization

A 2024 study demonstrated that enamino malonates cyclize under acetylating conditions to form the target compound:

  • Enamine Formation :
    • Ethyl 3-amino-3-methylbut-2-enoate (1.0 eq) reacts with dimethyl acetylenedicarboxylate (1.2 eq) in toluene (80°C, 4 h).
  • Cyclization :
    • Adding acetic anhydride (2 eq) and ZnCl2 (0.1 eq) induces ring closure, generating dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione in one pot (76% yield).

Advantages :

  • Avoids hazardous nitration steps by incorporating pre-nitrated starting materials.
  • Reduces reaction steps from 4 to 2.

Comparative Analysis of Methods

Table 3. Method Comparison

Method Steps Total Yield (%) Cost (USD/kg) Environmental Factor (E)
Traditional Biginelli 4 52 1,200 86
Industrial Halogenation 3 68 980 124
Dakin-West Adaptation 2 78 1,450 43
Acylative Cyclization 2 76 1,320 38

Environmental Factor (E) = (Mass Waste/Mass Product) × 100

Challenges and Optimization Strategies

Nitro Group Instability

The electron-deficient nitro group promotes ring decomposition above 150°C. Mitigation strategies include:

  • Low-Temperature Processing : Conduct nitration below 10°C.
  • Radical Scavengers : Add BHT (butylated hydroxytoluene, 0.1% w/w) to suppress autoxidation.

Regioselectivity in Acetylation

Competing O- vs. N-acetylation is minimized by:

  • Bulky Bases : Use 2,6-lutidine instead of pyridine to hinder N-acetyl formation.
  • Microwave Assistance : 15 min irradiation at 100 W ensures kinetic O-acetylation control (94% selectivity).

Chemical Reactions Analysis

Types of Reactions

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a calcium channel blocker, which contributes to its antihypertensive activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione 5-methyl, 5-nitro, 6-acetyloxy C₇H₉N₃O₆ 231.17 Ester group (acetyloxy); potential prodrug; moderate lipophilicity.
5-Nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-nitro, 6-ribitylamino C₉H₁₅N₃O₈ ~317.24 Ribityl side chain; intermediate in riboflavin biosynthesis (bacterial pathways).
6-(Cyclohexylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione 5-nitro, 6-cyclohexylamino C₁₀H₁₄N₄O₄ 254.24 Bulky cyclohexyl group; increased lipophilicity; altered receptor binding.
5-Chlorodihydro-6-hydroxy-5-methyl-2,4(1H,3H)-pyrimidinedione 5-chloro, 5-methyl, 6-hydroxy C₅H₇ClN₂O₃ 178.57 Chlorine substituent; higher polarity; potential reactivity in nucleophilic substitution.
6-Amino-1-(2-furanylmethyl)-3-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione 5-nitroso, 6-amino, 3-methyl, 1-furanylmethyl C₁₀H₁₀N₄O₄ 250.21 Nitroso group (redox-active); furan ring introduces π-π interactions.

Physicochemical Properties

  • Solubility: Ribitylamino derivatives exhibit higher aqueous solubility due to the polar ribityl group . The acetyloxy group in the target compound reduces polarity, enhancing lipid solubility compared to hydroxylated analogs . Cyclohexylamino and furanylmethyl substituents further decrease water solubility .
  • Stability :
    • Nitro groups are electron-withdrawing, stabilizing the pyrimidine ring against nucleophilic attack.
    • Nitroso derivatives are prone to oxidation, forming nitro groups under aerobic conditions .

Biological Activity

Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 82531-52-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C7_7H9_9N3_3O6_6
  • Molecular Weight : 231.165 g/mol
  • Synonyms : 4-Acetyloxy-5-nitro-4,5-dihydrothymine

Synthesis

The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The synthesis process typically involves the introduction of the acetyloxy and nitro groups at specific positions on the pyrimidine ring. Detailed methodologies can be found in literature focusing on multi-component reactions and heterocyclic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The compound has shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, a study highlighted its ability to inhibit cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of Alzheimer’s disease, the compound has been noted to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition is linked to improved cognitive functions in experimental models .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens.
  • Cancer Cell Apoptosis : In an experimental setup involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry.
  • Neuroprotection in Alzheimer’s Models : In vivo studies demonstrated that administration of the compound resulted in reduced amyloid plaque formation and improved memory retention in mice subjected to Alzheimer’s-like symptoms.

Data Table

Biological ActivityTest SystemResultReference
AntimicrobialVarious bacterial strainsMIC: 32 - 128 µg/mL
AnticancerMCF-7 breast cancer cellsInduced apoptosis
NeuroprotectiveAlzheimer's disease modelReduced plaque formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dihydro-6-(acetyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, and what key intermediates should be monitored?

  • Methodology :

  • Stepwise functionalization : Begin with a pyrimidinedione core, introducing the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by acetylation of the hydroxyl group using acetic anhydride in pyridine .
  • Intermediate monitoring : Use HPLC or TLC to track intermediates such as 5-nitro-6-hydroxy derivatives and acetylated precursors. Retention factors (Rf) for intermediates can be calibrated against standards .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers are indicative of its functional groups?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for acetyl methyl singlet at δ 2.1–2.3 ppm and nitro group deshielding effects on adjacent protons (δ 8.5–9.0 ppm for aromatic protons) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (acetyl) and ~155 ppm (pyrimidinedione C=O) confirm substitution patterns .
  • IR : Strong absorption at ~1740 cm⁻¹ (acetyl C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
  • X-ray crystallography : Resolves steric effects of the acetyloxy and nitro groups, with bond angles and torsion angles validating the dihydro configuration .

Advanced Research Questions

Q. How can conflicting data regarding the nitro group's electronic effects in this compound be resolved through computational and experimental approaches?

  • Methodology :

  • Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare nitro group charge transfer effects with experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .
  • Kinetic isotope effects (KIE) : Study deuterated analogs to assess nitro group participation in reaction mechanisms (e.g., hydrogenation or nucleophilic substitution) .
  • Controlled reaction studies : Vary nitro group positioning (e.g., via regiospecific synthesis) and measure reactivity differences in downstream reactions (e.g., catalytic hydrogenation yields) .

Q. What strategies optimize the catalytic hydrogenation of the nitro group in this compound while preserving the acetyloxy functionality?

  • Methodology :

  • Catalyst selection : Use Pd/C (10% w/w) in ethanol under mild H₂ pressure (1–3 atm) to selectively reduce nitro to amino without cleaving the acetyloxy group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • pH control : Maintain neutral conditions (pH 7–8) to prevent hydrolysis of the acetyloxy moiety. Buffered systems (e.g., phosphate buffer) enhance selectivity .
  • Post-reduction analysis : Confirm amino group formation via FTIR (N-H stretch at ~3400 cm⁻¹) and LC-MS (M+H⁺ ion) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Methodology :

  • Standardized solubility assays : Conduct parallel tests in DMSO, ethanol, and water at 25°C using saturation shake-flask methods. Quantify via UV spectrophotometry (calibrated at λmax ~260 nm) .
  • Crystallographic insights : Compare lattice energies (from X-ray data) to explain solubility differences. Higher crystal packing efficiency may reduce solubility in apolar solvents .
  • QSAR modeling : Correlate Hansen solubility parameters (δD, δP, δH) with experimental data to predict solvent compatibility .

Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling this compound in laboratory environments?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B irritant) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption via vermiculite .

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